

# Spectroscopic Data for 4-(N-Fmoc-aminomethyl)aniline: A Technical Guide

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## Compound of Interest

Compound Name: 4-(N-Fmoc-aminomethyl)aniline

Cat. No.: B061498

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An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of **4-(N-Fmoc-aminomethyl)aniline**, a key building block in peptide synthesis and medicinal chemistry.

## Introduction

**4-(N-Fmoc-aminomethyl)aniline**, with the CAS number 159790-81-5, is a bifunctional molecule of significant interest in the fields of peptide synthesis, drug discovery, and bioconjugation.[1][2] Its structure incorporates a primary aromatic amine on an aniline ring and a primary aliphatic amine protected by a fluorenylmethoxycarbonyl (Fmoc) group. This unique arrangement allows for selective chemical modifications at either amine functionality, making it a versatile linker and building block in the construction of complex molecular architectures.[2][3]

The Fmoc protecting group provides stability under a variety of reaction conditions and can be selectively removed under mild basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[2] The presence of the aniline moiety offers a nucleophilic center for further chemical transformations.

Accurate and comprehensive spectroscopic data is paramount for verifying the identity, purity, and structural integrity of **4-(N-Fmoc-aminomethyl)aniline**. This guide provides a detailed overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the interpretation of these spectra for quality control and research applications.

## Molecular Structure and Properties

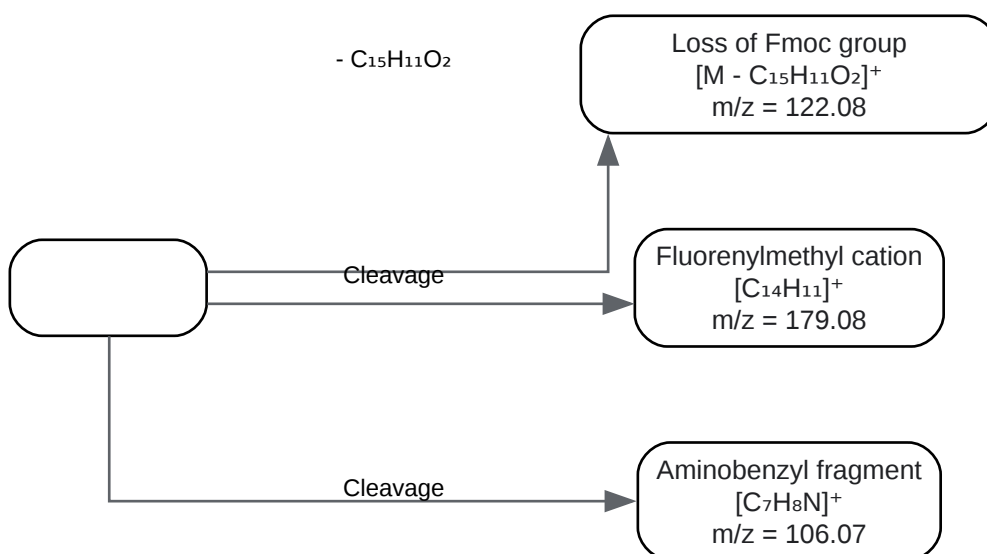
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Formula:  $C_{22}H_{20}N_2O_2$  [4]

Molecular Weight: 344.41 g/mol [4]

IUPAC Name: 9H-fluoren-9-ylmethyl N-[(4-aminophenyl)methyl]carbamate [2]

Molecular Structure Diagram:



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## Sources

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